Accelerated Claisen Rearrangement Rate vs. Monomethyl Analogue
The target compound, allyl 2,4-dimethylphenyl ether, demonstrates a significantly faster Claisen rearrangement rate compared to its mono-substituted analog. Kinetic studies show it rearranges approximately twice as fast as allyl 4-methylphenyl ether, as documented in a comprehensive review of primary kinetic data [1]. This rate enhancement is a direct consequence of the 2,4-dimethyl substitution pattern on the aryl core.
| Evidence Dimension | Relative rate of thermal Claisen rearrangement to ortho-allylphenol products |
|---|---|
| Target Compound Data | Complete rearrangement achieved by heating for 7 hours at 193°C, with a relative rate constant approximately 2x that of the comparator [1]. |
| Comparator Or Baseline | Allyl 4-methylphenyl ether, which requires 13 hours at 200°C in a sealed tube to give over 90% yield of 2-allyl-4-methylphenol [1]. |
| Quantified Difference | Approximately 2-fold faster rearrangement rate, with a 7°C lower temperature and 46% reduction in reaction time for completion compared to the baseline given for the monomethyl compound [1]. |
| Conditions | Thermal rearrangement in neat conditions or inert atmosphere, as summarized from kinetic studies in references 69 and 70 of the Tarbell review. |
Why This Matters
This directly impacts process design: selecting this compound over the monomethyl analog can halve the required reaction time and lower energy consumption, which is a critical factor in scaling up the synthesis of ortho-allylphenol intermediates.
- [1] Tarbell, D. S. The Claisen Rearrangement. Chem. Rev. 1940, 27 (3), 495-546. View Source
